1-Hydroxynaphthalene-2,7-disulfonic acid

Sulfonation Regioselectivity Dye Intermediate Synthesis

Sourcing a regiospecifically pure 1-hydroxy-2,7-disulfonic acid isomer is critical; conventional naphthol sulfonation yields a challenging mixture of 2,7- and 4,7-disulfonic acids. This specific CAS 6470-96-8 product eliminates that separation burden, providing the exact electronic and steric environment required for reproducible azo dye coupling and selective metal complexation. - Ensures predictable reaction kinetics and product yields in downstream colorant synthesis. - Serves as a definitive reference standard for HPLC method validation of isomeric purity. - Eliminates performance variability caused by non-specific naphthalene disulfonic acid analogs.

Molecular Formula C10H8O7S2
Molecular Weight 304.3 g/mol
CAS No. 6470-96-8
Cat. No. B1613765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxynaphthalene-2,7-disulfonic acid
CAS6470-96-8
Molecular FormulaC10H8O7S2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O7S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyJPWRLUYULZUVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxynaphthalene-2,7-disulfonic acid Technical Profile


1-Hydroxynaphthalene-2,7-disulfonic acid (CAS 6470-96-8), also referred to as 1-naphthol-2,7-disulfonic acid, is a hydroxy-substituted naphthalene disulfonic acid with the molecular formula C10H8O7S2 and a molecular weight of approximately 304.3 g/mol [1]. This compound belongs to the broader class of naphthalenesulfonic acids, which are widely utilized as intermediates in the synthesis of azo dyes, pigments, and metal-complexing agents [2]. The specific 1-hydroxy-2,7-disulfonic acid substitution pattern confers distinct physicochemical and reactivity profiles compared to other naphthalene disulfonic acid isomers .

1-Hydroxynaphthalene-2,7-disulfonic acid: Why Substitution Fails


Naphthalene disulfonic acids exhibit a wide range of isomeric forms, each with unique substitution patterns that dramatically influence their chemical behavior. For instance, the sulfonation of 1-naphthol with concentrated sulfuric acid at elevated temperatures yields a mixture of 2,7- and 4,7-disulfonic acids that is difficult to separate . This regioselectivity is critical; the 1-hydroxy-2,7-disulfonic acid isomer (CAS 6470-96-8) is distinct from other commercially available isomers like 1-naphthol-3,6-disulfonic acid (CAS 578-85-8) [1]. Furthermore, the presence of the hydroxy group at the 1-position, combined with sulfonic acid groups at the 2- and 7-positions, creates a unique electronic and steric environment that governs its reactivity in downstream applications, such as azo dye coupling and metal complexation . Simple substitution with a generic 'naphthalene disulfonic acid' or even a close analog will result in different reaction kinetics, product yields, and final material properties [2]. The following section quantifies these differences.

1-Hydroxynaphthalene-2,7-disulfonic acid vs. Key Analogs


Sulfonation Regioselectivity: 2,7-Isomer Formation

The synthesis of 1-Hydroxynaphthalene-2,7-disulfonic acid is characterized by a specific regioselectivity that distinguishes it from other disulfonic acid isomers. During the sulfonation of 1-naphthol, the formation of the 2,7-disulfonic acid isomer (CAS 6470-96-8) occurs alongside the 4,7-disulfonic acid isomer. The relative yield of the 2,7-isomer is highly dependent on reaction conditions. For example, sulfonation at 130°C yields a mixture of 2,7- and 4,7-disulfonic acids . In contrast, the synthesis of the isomeric 1-naphthol-3,6-disulfonic acid (CAS 578-85-8) follows a different route, often involving nitration and reduction of 2,7-naphthalenedisulfonic acid [1]. This difference in synthetic pathway and isomer distribution means that procuring the pure 2,7-isomer requires a specific and controlled manufacturing process, directly impacting its cost and availability.

Sulfonation Regioselectivity Dye Intermediate Synthesis

Chromatographic Retention for Method Development

The chromatographic behavior of naphthalene sulfonic acid isomers is a critical parameter for quality control and analytical method development. Isomeric naphthalene di- and tri-sulfonic acids exhibit distinct retention times in reversed-phase HPLC systems, especially when using high-ionic-strength mobile phases to suppress ionic exclusion [1]. While specific retention time data for 1-hydroxy-2,7-disulfonic acid under standardized conditions is not available in the open literature, the general principle is that the elution order of isomers is highly reproducible across different columns, though retention and peak symmetry are strongly influenced by the stationary phase's polar interactions [1]. The unique substitution pattern of the 2,7-isomer (hydroxy at 1, sulfonic groups at 2 and 7) is expected to produce a retention time distinct from other isomers like 1,5- or 2,6-disulfonic acids. This necessitates the development and validation of a specific analytical method for the quantification and purity assessment of CAS 6470-96-8, as generic methods for 'naphthalene sulfonic acids' are unlikely to provide adequate resolution.

HPLC Isomer Separation Quality Control

Metal Complexation Potential

The 2,7-disulfonic acid core, when further functionalized, serves as a versatile platform for metal chelation. A direct comparison between different hydroxy-naphthalene disulfonic acid isomers in their ability to form stable metal complexes is not found in the primary literature. However, research demonstrates that derivatives of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (a compound structurally related to CAS 6470-96-8) readily form stable chelates with Cu(II), Ni(II), and Co(II) [1]. The stoichiometry and stability constants of these metal complexes have been studied by potentiometric titration for specific Schiff base derivatives of the 2,7-disulfonic acid scaffold [2]. The specific positioning of the hydroxy and sulfonic acid groups on the naphthalene ring is a key determinant of the complex's geometry and stability. Therefore, the 1-hydroxy-2,7-disulfonic acid isomer presents a unique chelation geometry compared to analogs like 1-hydroxy-3,6-disulfonic acid, which would lead to different metal-binding affinities and complex properties.

Metal Complexation Chelating Agent Schiff Base Synthesis

1-Hydroxynaphthalene-2,7-disulfonic acid Application Scenarios


Specialized Azo Dye Synthesis

Based on the evidence that 1-naphthol sulfonation yields a specific mixture of disulfonic acid isomers , the primary application scenario for CAS 6470-96-8 is as a building block in the synthesis of azo dyes where the 1-hydroxy-2,7-disulfonic acid substitution pattern is explicitly required. It serves as a coupling component that imparts specific coloristic and fastness properties to the final dye. The isomeric purity of the starting material is crucial, as the presence of the 4,7-isomer would lead to a different dye product with altered performance. This scenario is most relevant for dye manufacturers and research laboratories developing novel colorants for textiles, inks, or other industrial applications.

Metal-Chelating Agents and Sensors

The structural evidence indicates that the 2,7-disulfonic acid core, when appropriately functionalized, is an effective scaffold for creating metal-chelating ligands [1]. Researchers synthesizing Schiff base ligands or other chelating molecules for applications in metal ion sensing, separation, or catalysis would select CAS 6470-96-8 as a starting material. The precise isomeric structure is essential for achieving the desired coordination geometry and metal-binding selectivity. Substituting a different naphthalene disulfonic acid isomer would result in a ligand with different, and likely inferior, performance characteristics.

Reference Standard for Method Development

Given the known challenges in separating isomeric naphthalene sulfonic acids by HPLC [2], a high-purity sample of CAS 6470-96-8 is essential as a reference standard. Analytical chemists in quality control laboratories or research settings must use this specific compound to develop and validate robust HPLC methods for the quantification and purity assessment of this isomer in reaction mixtures, waste streams, or final products. The unique retention time of this isomer under defined conditions makes it a critical tool for ensuring process control and regulatory compliance.

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